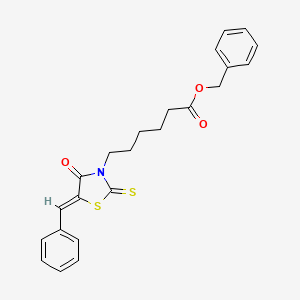

(Z)-benzyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Z)-benzyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate” is a compound that belongs to the thiazolidinone family. It is an impurity of Epalrestat, which is an aldose reductase inhibitor with an IC50 of 72 nM .

Molecular Structure Analysis

The molecular formula of this compound is C12H9NO3S2 . Unfortunately, the specific structural analysis of this compound is not available in the sources.Physical And Chemical Properties Analysis

The molecular weight of this compound is 279.33 . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the sources.Aplicaciones Científicas De Investigación

Supramolecular Structures and Hydrogen Bonding

Research on compounds closely related to "(Z)-benzyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate" has revealed their ability to form supramolecular structures through hydrogen bonding. These structures include hydrogen-bonded dimers, chains of rings, and complex sheets. This characteristic could be significant in the development of materials and molecular devices where specific assembly and organization at the molecular level are required (Delgado et al., 2005).

Anticancer Activity

Thiazolidinone derivatives, similar in structure to the compound , have been evaluated for their anticancer activity. Studies have shown that certain 4-thiazolidinones with a benzothiazole moiety exhibit promising anticancer properties against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This suggests a potential for these compounds in developing new anticancer therapies (Havrylyuk et al., 2010).

Antimycobacterial and Antibacterial Agents

Novel derivatives of thiazolidinone, bearing benzothiazole and isoxazole moieties, have been synthesized and shown to possess excellent antimycobacterial and antibacterial activities. These findings highlight the potential use of these compounds in treating bacterial infections, particularly those resistant to existing antibiotics (Chavan et al., 2019).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic conditions. These compounds can adsorb onto surfaces, offering stability and high inhibition efficiencies, which could be useful in protecting metals from corrosion in industrial applications (Hu et al., 2016).

Anti-inflammatory Activity

The synthesis of 4-thiazolidinone derivatives using specific structural modifications has been directed toward discovering new non-steroidal anti-inflammatory drugs (NSAIDs). These compounds demonstrate significant anti-exudative activity, suggesting their potential as new therapeutic agents for inflammation-related conditions (Golota et al., 2015).

Propiedades

IUPAC Name |

benzyl 6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S2/c25-21(27-17-19-12-6-2-7-13-19)14-8-3-9-15-24-22(26)20(29-23(24)28)16-18-10-4-1-5-11-18/h1-2,4-7,10-13,16H,3,8-9,14-15,17H2/b20-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDPOKNGWQUGJC-SILNSSARSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-benzyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2731841.png)

![2-Chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-hydroxyethyl]acetamide](/img/structure/B2731843.png)

![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2731844.png)

![Methyl 4-(2-(2-(dimethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2731849.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-nonylpurine-2,6-dione](/img/structure/B2731851.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2731853.png)

![N-(3-chlorophenyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2731856.png)

![3-[(Methylsulfonyl)methyl]benzoic acid](/img/structure/B2731857.png)

![7-(2-methoxyphenyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2731858.png)

![N-(3,4-dimethylphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2731861.png)

![1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2731862.png)